(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid
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Overview
Description
(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid is an isotopically labeled compound, often used in scientific research. This compound is a variant of the naturally occurring amino acid serine, where the carbon atoms are replaced with the carbon-13 isotope. This isotopic labeling is crucial for various analytical and research applications, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid typically involves the incorporation of carbon-13 isotopes into the serine molecule. One common method is through the use of isotopically labeled precursors in a multi-step organic synthesis process. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the carbon-13 isotopes at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and purity. This often includes the use of advanced chromatographic techniques for purification and the implementation of stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming an alpha-keto acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alpha-keto acids, while reduction can produce primary amines.
Scientific Research Applications
(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of serine metabolism in cells.
Medicine: Utilized in research on amino acid metabolism disorders and in the development of diagnostic tools.
Industry: Applied in the synthesis of isotopically labeled pharmaceuticals and in the study of reaction mechanisms.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid exerts its effects is primarily through its incorporation into metabolic pathways. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation within biological systems using NMR spectroscopy. This provides insights into the molecular targets and pathways involved in serine metabolism and related biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid (Serine): The non-labeled version of the compound.
(2S)-2-amino-3-hydroxy(1,2,3-13C3)butanoic acid: Another isotopically labeled amino acid with a similar structure but an additional carbon atom.
Uniqueness
The uniqueness of (2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it an invaluable tool in studies requiring detailed insights into molecular and metabolic processes.
Properties
Molecular Formula |
C3H7NO3 |
---|---|
Molecular Weight |
108.071 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1 |
InChI Key |
MTCFGRXMJLQNBG-FMYLKJIZSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C](=O)O)N)O |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
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